molecular formula C22H20F3N5O3S B2929055 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852144-88-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2929055
CAS No.: 852144-88-8
M. Wt: 491.49
InChI Key: ZFMUWUHCQPKMFU-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a recognized and potent small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is constitutively activated in several subtypes of B-cell lymphomas and plays a critical role in T-cell and B-cell receptor signaling, lymphocyte activation, and proliferation . This compound acts by covalently binding to the MALT1 proteolytic active site, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby suppressing NF-κB-driven gene expression and survival signals in malignant B-cells. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies where the CBM complex and chronic B-cell receptor signaling are drivers of oncogenesis. Researchers utilize this inhibitor to dissect the pathological roles of MALT1, to explore mechanisms of lymphomagenesis, and to evaluate the potential of MALT1 inhibition as a therapeutic strategy in preclinical models, offering a critical tool for advancing immunology and oncology research.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-32-11-10-30-20(17-12-26-18-5-3-2-4-16(17)18)28-29-21(30)34-13-19(31)27-14-6-8-15(9-7-14)33-22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUWUHCQPKMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that integrates various functional groups, including indole, triazole, and acetamide. Its unique structure suggests potential biological activities in medicinal chemistry, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H17F3N5O3SC_{15}H_{17}F_3N_5O_3S, with a molecular weight of approximately 392.39 g/mol. The presence of the trifluoromethoxy group enhances the lipophilicity and potentially the bioavailability of the compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds with indole and triazole moieties display promising antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, some related compounds have reported IC50 values as low as 0.34 μM against MCF-7 cells .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against multiple bacterial strains. Compounds with similar structural features have demonstrated effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering downstream biochemical pathways. This interaction can lead to apoptosis in cancer cells or inhibit bacterial growth through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative : Starting from an indole precursor, the indole ring is functionalized.
  • Triazole Ring Formation : The functionalized indole is reacted with appropriate reagents to form the triazole ring.
  • Thioether Linkage : The intermediate is reacted with a thiol compound to introduce the thioether linkage.
  • Acetamide Formation : Finally, the compound is reacted with a suitable acetic acid derivative to form the acetamide group.

Antiproliferative Studies

In vitro studies have demonstrated that compounds similar to this compound induce cell cycle arrest and apoptosis in cancer cell lines. One study reported that a related compound induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase by inhibiting tubulin polymerization .

Antimicrobial Evaluation

In antimicrobial evaluations against common resistant pathogens, compounds with similar structures showed variable potency patterns. Notably, some derivatives exhibited significant activity against Gram-positive bacteria while showing reduced efficacy against Gram-negative strains .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole core enables nucleophilic substitution and coordination chemistry:

  • Alkylation/Acylation : The triazole's N-2 position reacts with alkyl halides or acyl chlorides under basic conditions. For example, methylation with iodomethane in DMF/K₂CO₃ yields N-methylated derivatives (analogous to reactions in ).

  • Coordination Chemistry : The triazole nitrogen atoms form stable complexes with transition metals (e.g., Cu²⁺ or Zn²⁺), as demonstrated in structurally related triazole-thioethers .

Thioether Oxidation

The sulfur atom undergoes controlled oxidation:

ReagentProductConditionsYield (%)
H₂O₂ (30%)SulfoxideRT, 12 h in AcOH85–90
mCPBASulfone0°C→RT, CH₂Cl₂, 4 h78
NaIO₄Sulfonic acidH₂O/MeOH, 50°C, 6 h65

Oxidation selectivity depends on steric hindrance from the 2-methoxyethyl group .

Indole Functionalization

Electrophilic substitution occurs at the indole C-5 position:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (C-5) with 70% regioselectivity (cf. ).

  • Vilsmeier–Haack Reaction : POCl₃/DMF formylation at C-5 achieves 55% yield .

  • Suzuki Coupling : Pd(PPh₃)₄-mediated arylation at C-2 using arylboronic acids (60–75% yield) .

Acetamide Hydrolysis

The acetamide group undergoes acid/base-catalyzed hydrolysis:

ConditionsProductYield (%)
6M HCl, reflux, 8 h2-((5-(1H-Indol-3-yl)...thio)acetic acid92
2M NaOH, EtOH/H₂O, 60°CCorresponding ammonium salt88

Hydrolysis kinetics are slowed by the electron-withdrawing trifluoromethoxy group .

Nucleophilic Aromatic Substitution

The 4-(trifluoromethoxy)phenyl group participates in SNAr reactions:

ReagentPositionProductYield (%)
KNH₂/NH₃(l)Para4-Amino derivative63
CuCN/DMF, 120°CMetaCyano-substituted analog41

Electrophilic substitution is disfavored due to the strong electron-withdrawing effect of the -OCF₃ group .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C–S Bond Cleavage : Generates 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (quantified via HPLC ).

  • Diradical Formation : Crosslinking observed in polymeric matrices .

This compound’s reactivity profile is critical for designing derivatives with enhanced biological activity or material properties. Experimental validation of these pathways is recommended, particularly for metal-catalyzed couplings and regioselective indole modifications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of triazole-thio-acetamides. Key structural analogs and their differentiating features are summarized below:

Compound ID/Reference Substituents on Triazole Core Acetamide Substituent Notable Features
Target Compound 5-(1H-indol-3-yl), 4-(2-methoxyethyl) 4-(trifluoromethoxy)phenyl Indole moiety for receptor interaction
5-(phenylsulfanylmethyl), 4-(3-methylphenyl) 2-(trifluoromethyl)phenyl Sulfanylmethyl group enhances lipophilicity
4-(2,5-dimethylphenyl), 5-phenyl 4-ethoxyphenyl Ethoxy group improves metabolic stability
5-(4-chlorophenyl), 4-(4-methylphenyl) 4-(dimethylamino)phenylimine Chlorophenyl enhances electrophilic reactivity
4-amino-5-(furan-2-yl) Varied (anti-exudative focus) Furan ring for π-π stacking

Key Observations :

  • Indole vs. Aryl Groups : The indole moiety in the target compound may enhance binding to serotonin or kinase receptors compared to simpler aryl groups (e.g., phenyl in ) .
  • Trifluoromethoxy vs.
  • Methoxyethyl vs. Methylphenyl : The 2-methoxyethyl group (target) improves aqueous solubility compared to lipophilic substituents like 3-methylphenyl () .

Bioactivity Profiling

  • Anti-Exudative Activity : reports acetamides with furan substituents showing 50–60% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The indole moiety in the target compound may enhance this activity due to improved receptor affinity.
  • Antimicrobial Potential: Triazole-thio-acetamides with electron-withdrawing groups (e.g., chloro in ) exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria . The trifluoromethoxy group in the target compound may confer similar efficacy.

Physicochemical and Computational Analysis

Property Target Compound
Molecular Weight (g/mol) ~520 (estimated) 458.575 538.337
LogP (Predicted) 3.8–4.2 3.5 4.6
Metabolic Stability High (CF3O group) Moderate (ethoxy) Low (methylphenyl)

In Silico Insights :

  • QSAR Models : The target compound’s indole and trifluoromethoxy groups align with bioactivity clusters for anti-inflammatory agents .
  • Molecular Networking : A high cosine score (>0.8) with indole-containing analogs in MS/MS spectra would confirm structural relatedness .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, analogous triazole-thioacetamide derivatives are synthesized via refluxing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones with chloroacetamides in ethanol/water with KOH as a base . Optimization includes:

  • Catalyst selection : Zeolite (Y-H) and pyridine enhance reaction efficiency in similar triazole-acetamide syntheses .
  • Temperature control : Reflux at 150°C under an oil bath improves yield for thermally stable intermediates .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures ensures high purity .

Q. How is the compound structurally characterized, and which analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, trifluoromethoxy groups at δ 4.3–4.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in triazole derivatives .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What preliminary pharmacological screening assays are recommended?

  • Methodological Answer : Prioritize:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for antiproliferative activity) .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
  • Solubility and stability : HPLC-based pharmacokinetic profiling in simulated physiological buffers .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up, and what are common pitfalls?

  • Methodological Answer :

  • Side-reaction mitigation : Protect indole NH groups during triazole formation to prevent unwanted alkylation .
  • Solvent optimization : Replace water with DMF in thiol-alkylation steps to reduce hydrolysis of trifluoromethoxy groups .
  • Yield data : Pilot studies report 45–60% yields for similar triazole-acetamides; >70% achievable with iterative recrystallization .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups on triazole rings alter cytotoxicity by 10–100-fold) .
  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HeLa discrepancies due to metabolic enzyme variability) .
  • Meta-analysis : Cross-reference with databases like PubChem to identify outliers in reported IC₅₀ values .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., binding affinity < -8.0 kcal/mol suggests strong inhibition) .
  • QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with observed antiproliferative activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How to design in vivo studies to evaluate efficacy and toxicity?

  • Methodological Answer :

  • Dosing regimen : Start with 10–50 mg/kg/day in rodent models, adjusting based on plasma half-life (t₁/₂ ≈ 2–4 hours for similar acetamides) .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
  • Bioavailability enhancement : Formulate with PEG-400 or cyclodextrins to improve solubility .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to address variability?

  • Methodological Answer :

  • Microsomal stability assays : Compare human vs. rat liver microsomes to species-specific differences in CYP450 metabolism .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylation or demethylation products .
  • Structural analogs : Replace the methoxyethyl group with a methylsulfone to reduce oxidative degradation .

Tables for Key Parameters

Parameter Typical Range Reference
Synthetic Yield45–70%
IC₅₀ (Antiproliferative)0.5–10 µM
Plasma Half-Life (in vivo)2–4 hours
logP (Predicted)2.8–3.5

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